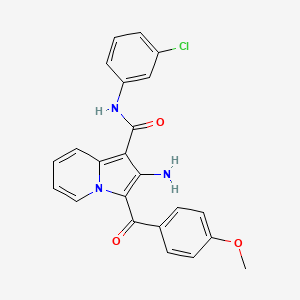

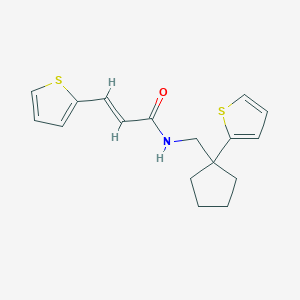

![molecular formula C10H13BrN2O3S B2645396 N-[4-(2-bromoethylsulfamoyl)phenyl]acetamide CAS No. 78234-01-2](/img/structure/B2645396.png)

N-[4-(2-bromoethylsulfamoyl)phenyl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

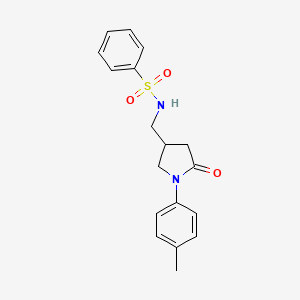

“N-[4-(2-bromoethylsulfamoyl)phenyl]acetamide” is a chemical compound with the molecular formula C14H13BrN2O3S . It has an average mass of 369.234 Da and a monoisotopic mass of 367.983032 Da .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a central carbon atom bonded to a bromine atom, a nitrogen atom, an oxygen atom, and a sulfur atom . Further details about its 3D structure can be found in databases like ChemSpider .Aplicaciones Científicas De Investigación

1. Evaluation of Biological and Electronic Interactions

Bharathy et al. (2021) explored the structural parameters, electron behavior, wave function, and biological properties of N-[4-(Ethylsulfamoyl)phenyl]acetamide using the Gaussian 16 W DFT tool. The study delved into optimized geometrical properties, electron localization functions, and intermolecular interaction analysis in polar aprotic liquids. It further investigated the compound's reactivity, charge transfer energies, and vibrational spectroscopic assignment. A molecular docking study was also performed to assess the compound's potential fungal and cancer activities (Bharathy et al., 2021).

2. Synthesis and Antimicrobial Properties

Darwish et al. (2014) focused on synthesizing new heterocyclic compounds incorporating the sulfamoyl moiety. These compounds, intended as antimicrobial agents, were synthesized via versatile, accessible pathways and evaluated for their in vitro antibacterial and antifungal activities. The study demonstrated promising results, indicating the potential of these compounds in antimicrobial applications (Darwish et al., 2014).

3. Synthesis, Characterization, and Antimicrobial Screening

Lahtinen et al. (2014) synthesized and characterized four sulfanilamide derivatives, including N-[4-(phenylsulfamoyl)phenyl]acetamide. The study utilized various spectroscopic methods and crystal X-ray diffraction for structural determination. Additionally, the thermal properties of the derivatives were evaluated. However, the study noted that the introduction of the benzene ring to certain groups did not significantly enhance antibacterial activity, and none of the compounds exhibited antifungal activity (Lahtinen et al., 2014).

Mecanismo De Acción

While the exact mechanism of action for “N-[4-(2-bromoethylsulfamoyl)phenyl]acetamide” is not known, similar compounds, such as N4-substituted sulfonamides, have been studied as dihydrofolate reductase (DHFR) inhibitors . DHFR is an enzyme involved in the synthesis of nucleotides and thus, inhibiting it can have antimicrobial and anticancer effects .

Propiedades

IUPAC Name |

N-[4-(2-bromoethylsulfamoyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O3S/c1-8(14)13-9-2-4-10(5-3-9)17(15,16)12-7-6-11/h2-5,12H,6-7H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBUTVKNWJCWGDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclohexyl-2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2645314.png)

![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-bromo-3-methylphenyl)acetamide](/img/structure/B2645317.png)

![2-(benzylthio)-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2645324.png)

![2,4,7-Trimethyl-6-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2645329.png)

![Ethyl 4-(4-fluorophenyl)-6-{[(4-methylphenyl)sulfonyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2645335.png)